2-(Trifluoromethyl)-4-vinylpyridine
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Overview
Description
2-(Trifluoromethyl)-4-vinylpyridine is a fluorinated organic compound that features a trifluoromethyl group attached to a pyridine ring with a vinyl substituent at the 4-position. This compound is of significant interest due to its unique chemical properties, which are influenced by the presence of both the trifluoromethyl and vinyl groups. These properties make it valuable in various scientific and industrial applications, particularly in the fields of pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)-4-vinylpyridine can be achieved through several methods. One common approach involves the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced into a pyridine ring. This can be done using reagents such as trifluoromethyl copper or trifluoromethyl iodide in the presence of a catalyst . Another method involves the construction of the pyridine ring from a trifluoromethyl-containing building block .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)-4-vinylpyridine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(Trifluoromethyl)-4-vinylpyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)-4-vinylpyridine is primarily influenced by the presence of the trifluoromethyl group, which imparts unique electronic properties to the molecule. This group can enhance the compound’s ability to interact with biological targets, such as enzymes and receptors, by increasing its lipophilicity and metabolic stability . The vinyl group also contributes to the compound’s reactivity, allowing it to participate in various chemical transformations .
Comparison with Similar Compounds
Trifluoromethylpyridine: Shares the trifluoromethyl group but lacks the vinyl substituent.
4-Vinylpyridine: Contains the vinyl group but lacks the trifluoromethyl group.
Trifluoromethylbenzene: Contains the trifluoromethyl group but has a benzene ring instead of a pyridine ring.
Uniqueness: 2-(Trifluoromethyl)-4-vinylpyridine is unique due to the combination of the trifluoromethyl and vinyl groups on the pyridine ring. This combination imparts distinct electronic and steric properties, making it more versatile in chemical reactions and applications compared to its analogs .
Properties
Molecular Formula |
C8H6F3N |
---|---|
Molecular Weight |
173.13 g/mol |
IUPAC Name |
4-ethenyl-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H6F3N/c1-2-6-3-4-12-7(5-6)8(9,10)11/h2-5H,1H2 |
InChI Key |
PGDDDGIAINLRNO-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC(=NC=C1)C(F)(F)F |
Origin of Product |
United States |
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